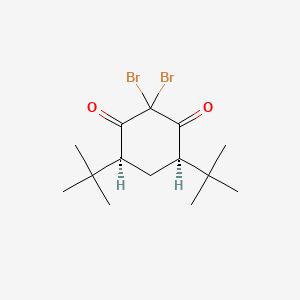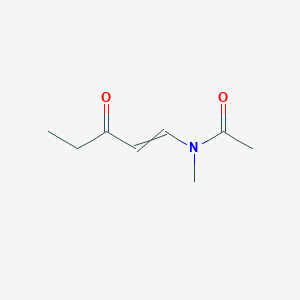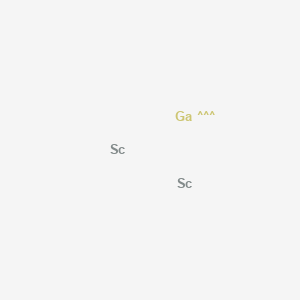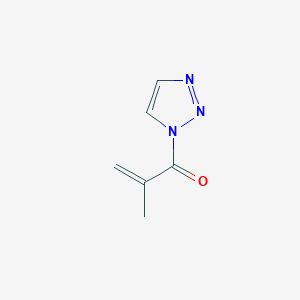
(4R,6S)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,6S)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione is a synthetic organic compound characterized by its unique structure, which includes two bromine atoms and two tert-butyl groups attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6S)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione typically involves bromination and cyclization reactions. One common method includes the bromination of a suitable precursor, followed by cyclization under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,6S)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bromine atoms or other functional groups.
Substitution: The bromine atoms can be substituted with other groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different cyclohexane derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
(4R,6S)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of (4R,6S)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and tert-butyl groups play a crucial role in its reactivity and binding affinity. The exact pathways and targets can vary depending on the application and the specific biological or chemical context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl ((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate .
- Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate .
Uniqueness
(4R,6S)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione is unique due to its specific arrangement of bromine atoms and tert-butyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
61627-86-9 |
|---|---|
Formule moléculaire |
C14H22Br2O2 |
Poids moléculaire |
382.13 g/mol |
Nom IUPAC |
(4S,6R)-2,2-dibromo-4,6-ditert-butylcyclohexane-1,3-dione |
InChI |
InChI=1S/C14H22Br2O2/c1-12(2,3)8-7-9(13(4,5)6)11(18)14(15,16)10(8)17/h8-9H,7H2,1-6H3/t8-,9+ |
Clé InChI |
VOPUEYNQYVUKSQ-DTORHVGOSA-N |
SMILES isomérique |
CC(C)(C)[C@@H]1C[C@@H](C(=O)C(C1=O)(Br)Br)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1CC(C(=O)C(C1=O)(Br)Br)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)







![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)


![4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate](/img/structure/B14595619.png)


